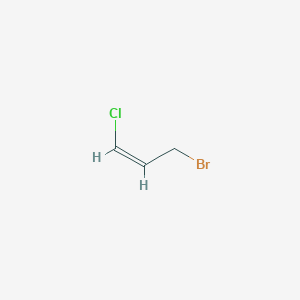
1-Propene, 3-bromo-1-chloro-, (1Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 3-bromo-1-chloro-, (1Z)-, also known as (1Z)-1-Bromo-1-chloro-1-propene, is an organic compound with the molecular formula C₃H₄BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propene backbone, with the double bond in the Z-configuration. It is a halogenated alkene, which makes it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propene, 3-bromo-1-chloro-, (1Z)- can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions to ensure the formation of the desired Z-isomer. The reaction can be carried out in the presence of a catalyst, such as iron or aluminum chloride, to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 3-bromo-1-chloro-, (1Z)- often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propene, 3-bromo-1-chloro-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides, to form saturated compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.
Electrophilic Addition: Hydrogen halides (e.g., HBr, HCl) are used in electrophilic addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.
Elimination: Strong bases, such as sodium ethoxide or potassium hydroxide, are used in elimination reactions. The reactions are usually performed in non-polar solvents, such as hexane or toluene, at high temperatures.
Major Products Formed
Substitution: The major products of nucleophilic substitution reactions are typically alcohols, amines, or ethers, depending on the nucleophile used.
Addition: The major products of electrophilic addition reactions are dihalogenated alkanes.
Elimination: The major products of elimination reactions are alkenes or alkynes, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Propene, 3-bromo-1-chloro-, (1Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme-catalyzed halogenation reactions and the development of halogenated biomolecules.
Medicine: It serves as a precursor in the synthesis of halogenated drugs and diagnostic agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Propene, 3-bromo-1-chloro-, (1Z)- involves its reactivity as a halogenated alkene. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The double bond in the propene backbone allows for addition reactions, while the halogen atoms facilitate substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Propene, 3-bromo-1-chloro-, (1Z)- can be compared with other similar compounds, such as:
1-Bromo-1-chloropropane: This compound has a similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-chloropropene: This compound has a different halogenation pattern, which affects its reactivity and the types of reactions it undergoes.
1-Bromo-1-chloro-2-propene: This compound has the halogen atoms attached to different carbon atoms, resulting in different chemical properties and reactivity.
The uniqueness of 1-Propene, 3-bromo-1-chloro-, (1Z)- lies in its specific halogenation pattern and the presence of the double bond in the Z-configuration, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
67546-49-0 |
|---|---|
Molekularformel |
C3H4BrCl |
Molekulargewicht |
155.42 g/mol |
IUPAC-Name |
(Z)-3-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1- |
InChI-Schlüssel |
AHUWMUAVZFJTOC-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C=C\Cl)Br |
Kanonische SMILES |
C(C=CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)

![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)




